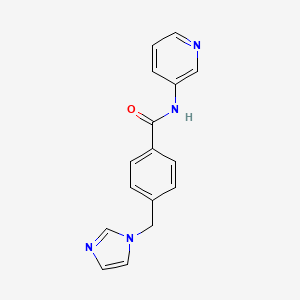![molecular formula C17H15ClN4OS B5964911 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a compound that belongs to the class of 1,3,4-thiadiazole derivatives . This class of compounds is known for their wide range of biological activities, including antiviral, antifungal, and herbicidal properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the final sulfonamides .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by various techniques such as 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The crystal structure was found to be stabilized by strong intramolecular hydrogen bonding interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .Aplicaciones Científicas De Investigación
Agricultural Chemistry: Aphid Control Agent
The compound has demonstrated significant aphicidal activity against pests like Sitobion miscanthi and Schizaphis graminum. Its structure, featuring a benzene ring and a thiadiazol ring, contributes to its effectiveness in pest control. The presence of a 4-chlorobenzyl group enhances its lethality against aphids, making it a potential candidate for developing new insecticides .
Antifungal Applications
In the realm of antifungal research, this compound has shown promising results against Pythium aphanidermatum, a pathogen responsible for damping-off disease in plants. This suggests its potential use in formulating fungicides that could protect crops from various fungal diseases .
Organic Synthesis: Benzylic Modification
The benzylic position of the compound is a reactive site for various organic reactions, including free radical bromination and nucleophilic substitution. This makes it a valuable intermediate for synthesizing a range of organic molecules with potential applications in medicinal chemistry and materials science .
Pharmaceutical Research: Anticonvulsant Properties
Substituted triazine compounds, which are structurally related to the given compound, have been studied for their anticonvulsant properties. This suggests that the compound may also be explored for its potential use in treating seizure disorders .
Material Science: Crystal Engineering
The compound’s ability to form stable crystals with specific geometric configurations makes it an interesting subject for crystal engineering research. Its monoclinic crystal system and space group P2_1/c could be exploited in designing materials with desired physical properties .
Bioactive Molecule Design
The electron-withdrawing properties of certain groups within the compound’s structure are crucial for its bioactivity. This characteristic can be leveraged in the design and synthesis of novel bioactive molecules, particularly in the development of new agrochemicals and pharmaceuticals .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit significant bioactivity against various targets, including aphids and fungi .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets leading to significant bioactivity .
Result of Action
It has been found to exhibit significant aphicidal and antifungal activities .
Propiedades
IUPAC Name |
1-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-11-2-8-14(9-3-11)19-16(23)20-17-22-21-15(24-17)10-12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSTWVPIOYXNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5964840.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenoxy)propanamide](/img/structure/B5964855.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(2-methoxyphenyl)-1,5-dihydro-4H-imidazol-4-one](/img/structure/B5964870.png)
![1-methyl-4-{3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5964872.png)
![methyl 2-({[2-(cyclohexylacetyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5964875.png)
methanone](/img/structure/B5964880.png)
![1-tert-butyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5964882.png)
![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)
![1-(1-azocanyl)-3-[2-methoxy-4-(4-morpholinylmethyl)phenoxy]-2-propanol](/img/structure/B5964914.png)

